REACTION_CXSMILES
|
[N:1]#N.C(OC)(=O)[C:4]([CH3:6])=[CH2:5].[NH2:10][C@H:11]([C:14](O)=O)[CH2:12][CH3:13].[C:17]([O-:20])([OH:19])=[O:18].[Na+:21].[S:22]([O:26][O:27][S:28]([O-:31])(=[O:30])=[O:29])([O-:25])(=[O:24])=[O:23].[NH4+].[NH4+]>O>[Na+:21].[S:22]([O-:26])([O:20][CH2:17][CH2:13][CH2:12][CH2:11][CH2:14][CH2:14][CH2:11][CH2:12][CH2:13][CH2:5][CH2:4][CH3:6])(=[O:24])=[O:23].[C:17]([O-:20])([OH:19])=[O:18].[Na+:21].[S:22]([O:26][O:27][S:28]([O-:31])(=[O:30])=[O:29])([O-:25])(=[O:24])=[O:23].[NH4+:10].[NH4+:1] |f:3.4,5.6.7,9.10,11.12,13.14.15|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
190 (± 30) g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
Abu
|
Quantity
|
50 (± 30) g
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
APS
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1 L reactor consisting of a stirrer
|
Type
|
TEMPERATURE
|
Details
|
The reactor was heated in a temperature range between 70 and 85° C. and into it
|
Type
|
ADDITION
|
Details
|
was added reagents for the pre-emulsion
|
Name
|
monomer
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS |
Name
|
lauryl sulfate sodium
|
Type
|
product
|
Smiles
|
[Na+].S(=O)(=O)(OCCCCCCCCCCCC)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS |
Name
|
NaHCO3
|
Type
|
product
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95 (± 15) g |
Name
|
APS
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |